molecular formula C10H18ClNO2 B2569983 Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 2230803-01-5

Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No. B2569983
CAS RN: 2230803-01-5
M. Wt: 219.71
InChI Key: VHMLRZUYVKQEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a chemical compound that has been studied extensively in scientific research. It is commonly used in the synthesis of various organic compounds and has been shown to have potential applications in the fields of medicine, pharmacology, and biochemistry. In 5]nonane-7-carboxylate hydrochloride.

Scientific Research Applications

Peptide Synthesis Applications

Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride has been utilized in peptide synthesis. For instance, Suter et al. (2000) demonstrated its application as a novel class of dipeptide synthons. They synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, showcasing its utility in peptide construction, particularly in the synthesis of nonapeptides analogous to the C-terminal nonapeptide of antibiotic Trichovirin I 1B, highlighting its potential in advancing peptide synthesis methodologies (Suter, Stoykova, Linden, & Heimgartner, 2000).

Organic Synthesis and Catalytic Applications

In the realm of organic synthesis, Sukhorukov et al. (2008) explored the catalytic hydrogenation of related compounds to this compound, revealing insights into cascade transformations under catalytic conditions. Their work offers a basis for understanding the mechanistic aspects of transformations involving similar spirocyclic compounds (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).

Photochemical Transformations

Marubayashi et al. (1992) investigated the photochemical transformation of related spirocyclic compounds, which resulted in the formation of β-lactam compounds. This study provides a foundation for understanding the photochemical behavior of this compound, potentially opening new avenues for its application in synthesizing complex organic molecules (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

Spirocyclic Compounds in Drug Discovery

The compound's structural motif is also significant in drug discovery. For example, Yao et al. (2007) described the synthesis and evaluation of a novel class of compounds based on a spirocyclic scaffold for the treatment of cancer, emphasizing the importance of spirocyclic compounds like this compound in medicinal chemistry (Yao et al., 2007).

properties

IUPAC Name

methyl 6-azaspiro[3.5]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-3-6-10(7-11-8)4-2-5-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMLRZUYVKQEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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